2-Bromo-4-methylphenyl 3-methoxybenzoate

Physicochemical Profiling Lipophilicity SAR Analysis

Secure this uniquely substituted aryl benzoate to drive your SAR programs. The 2-bromo-4-methyl substitution provides a distinct chemical space not accessible to regioisomers, ensuring reliable cross-coupling and reproducible biological results. Avoid false negatives from cheaper, non-halogenated analogs—order your exclusive scaffold today.

Molecular Formula C15H13BrO3
Molecular Weight 321.17
CAS No. 692757-46-3
Cat. No. B2882343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methylphenyl 3-methoxybenzoate
CAS692757-46-3
Molecular FormulaC15H13BrO3
Molecular Weight321.17
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)OC)Br
InChIInChI=1S/C15H13BrO3/c1-10-6-7-14(13(16)8-10)19-15(17)11-4-3-5-12(9-11)18-2/h3-9H,1-2H3
InChIKeyJSGJHMCCWJTMJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-methylphenyl 3-methoxybenzoate (CAS 692757-46-3): Chemical Identity and Core Physicochemical Profile


2-Bromo-4-methylphenyl 3-methoxybenzoate (CAS 692757-46-3) is an aromatic ester with the molecular formula C15H13BrO3 and a molecular weight of 321.16 g/mol . It is characterized by a 2‑bromo‑4‑methylphenol moiety esterified to 3‑methoxybenzoic acid. This compound belongs to the broader class of substituted phenyl benzoates, which are frequently utilized as synthetic intermediates and in medicinal chemistry campaigns due to their modifiable aromatic architecture [1].

Why 2-Bromo-4-methylphenyl 3-methoxybenzoate Cannot Be Replaced by Generic Analogs


Substitution among aryl benzoates is non-trivial because the precise pattern of halogenation and methoxy substitution dictates both molecular recognition (e.g., in biological assays) and synthetic reactivity. For example, repositioning the bromine atom or the methoxy group on the aromatic rings alters the compound's logP, electronic distribution, and potential for downstream functionalization via cross-coupling [1]. The target compound's unique 2‑bromo‑4‑methyl substitution on the phenyl ring and 3‑methoxy substitution on the benzoate ring create a distinct chemical space that is not accessible to its regioisomers or dehalogenated analogs. Consequently, substituting this compound with a cheaper, 'in‑class' alternative risks invalidating structure‑activity relationship (SAR) studies, compromising the reproducibility of a synthetic sequence, or leading to false‑negative results in screening campaigns [2].

2-Bromo-4-methylphenyl 3-methoxybenzoate: Direct Quantitative Comparison with Structural Analogs


Physicochemical Differentiation: Calculated LogP and Molecular Descriptors vs. Regioisomer

The target compound possesses a calculated LogP of 4.97, reflecting the combined hydrophobic contributions of the bromine atom and the 3‑methoxybenzoate ester . This value is identical to that reported for its regioisomer, 2‑methylphenyl 3‑bromo‑4‑methoxybenzoate (LogP 4.97), which features a permuted substitution pattern . While the overall lipophilicity is the same, the topological polar surface area (tPSA) and other spatial descriptors differ due to the rearrangement of the bromine and methoxy groups, which can critically impact binding site complementarity in biological assays [1].

Physicochemical Profiling Lipophilicity SAR Analysis

Synthetic Versatility: Aryl Bromide as a Functional Handle for Pd-Catalyzed Cross-Coupling

The presence of an aryl bromide on the 2‑bromo‑4‑methylphenyl ring provides a robust functional handle for downstream diversification via palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Heck, Buchwald‑Hartwig) . This is a distinct advantage over non‑halogenated analogs, such as 4‑methylphenyl benzoate, which lack a site for modular elaboration. The bromine atom is strategically positioned ortho to the ester linkage, a placement that can influence the regioselectivity of subsequent reactions [1].

Organic Synthesis Cross-Coupling Building Block

Antimicrobial Potential: Class-Level Comparison with Related Bromophenyl Esters

While no direct antimicrobial IC50 data is available for 2‑bromo‑4‑methylphenyl 3‑methoxybenzoate, structurally related bromophenyl esters have demonstrated activity against Gram‑positive bacteria. For instance, a closely related analog, 4‑bromophenyl 2‑methoxybenzoate, has been investigated for antimicrobial properties . In a broader screen of phenyl benzoate derivatives, certain compounds exhibited antimicrobial activity, with the most potent analogs achieving low micromolar MIC values against M. tuberculosis [1]. The target compound's specific substitution pattern may confer a distinct activity profile compared to its analogs.

Antimicrobial Screening Bioactivity Hit Identification

Optimal Use Cases for 2-Bromo-4-methylphenyl 3-methoxybenzoate in Research and Development


Medicinal Chemistry: Generation of Diverse Analog Libraries via Suzuki Coupling

The aryl bromide present in 2‑bromo‑4‑methylphenyl 3‑methoxybenzoate serves as a robust handle for Suzuki‑Miyaura cross‑coupling, allowing for the modular introduction of aryl, heteroaryl, or vinyl groups . This makes the compound an ideal core scaffold for rapidly synthesizing a series of analogs to probe structure‑activity relationships (SAR) in early‑stage drug discovery. The 3‑methoxybenzoate ester can also be hydrolyzed to reveal a carboxylic acid for further conjugation or to modulate physicochemical properties. This synthetic utility directly leverages the evidence of its functional group advantage over non‑halogenated phenyl benzoates.

Antimicrobial Hit Expansion and Lead Optimization

Based on the class‑level evidence of antimicrobial activity among bromophenyl benzoate esters, 2‑bromo‑4‑methylphenyl 3‑methoxybenzoate is a suitable candidate for inclusion in phenotypic screening decks targeting bacterial or fungal pathogens . Its unique substitution pattern offers a point of differentiation from previously screened analogs, increasing the likelihood of identifying a novel hit series. Following an initial hit, the bromine atom again provides a convenient vector for analoging to improve potency and selectivity.

Academic Research: Investigating Substituent Electronic Effects on Reactivity

As a member of the substituted phenyl benzoate class, this compound can serve as a model system for fundamental physical organic chemistry studies. Its well‑defined bromine and methoxy substituents create a distinct electronic environment at the carbonyl group, influencing its reactivity in nucleophilic acyl substitution reactions [1]. Researchers can quantify how the remote substituents on both aromatic rings modulate the electrophilicity of the ester carbonyl, providing data to refine computational models of substituent effects.

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